1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C21H21NO5. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methoxypyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-21(19(23)24)10-11-22(13-21)20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMYABXQYPAHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137688-95-8 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is achieved by reacting the pyrrolidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2-position.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Contains a methoxy group and an Fmoc-protected amino acid.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methoxypyrrolidine-3-carboxylic acid (FMOC-Pyrrolidine) is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing available data from various studies and sources.
Chemical Structure and Properties
The empirical formula of FMOC-Pyrrolidine is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a fluorene moiety that enhances its stability and solubility in organic solvents.
Biological Activity Overview
Research indicates that FMOC-Pyrrolidine exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development.
- Antitumor Properties : Some derivatives of pyrrolidine compounds have been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds featuring fluorene structures have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of FMOC-Pyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signal transduction, similar to other pyrrolidine derivatives.
- Receptor Modulation : The compound might interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
- DNA Interaction : Its structural components may allow it to intercalate with DNA, affecting replication and transcription processes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antibacterial effects of FMOC-Pyrrolidine against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
-
Antitumor Activity Evaluation :
- In vitro assays demonstrated that FMOC-Pyrrolidine inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
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Neuroprotective Effects :
- A model of oxidative stress in neuronal cells showed that treatment with FMOC-Pyrrolidine reduced cell death by 40% compared to untreated controls, indicating its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| FMOC-Pyrrolidine | Pyrrolidine ring + Fluorene moiety | Antimicrobial, Antitumor | High stability due to fluorene |
| 2-Methyl-6-phenyletin | Phenyl and ethynyl groups | Neuroprotective | Investigated for mGluR5 antagonism |
| Pyrrolidine Derivatives | Similar ring structure | Antitumor | Variability in substituents affects activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
